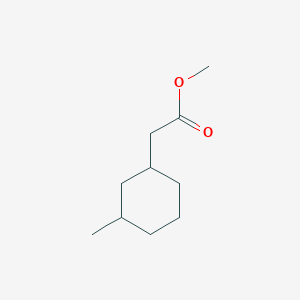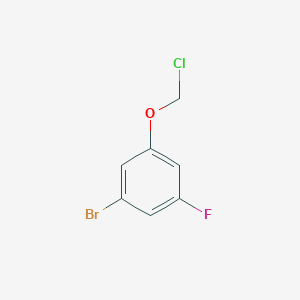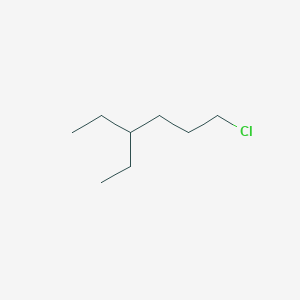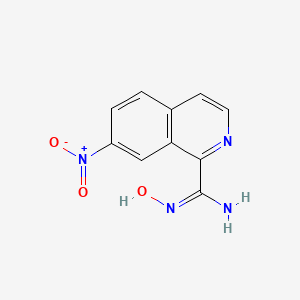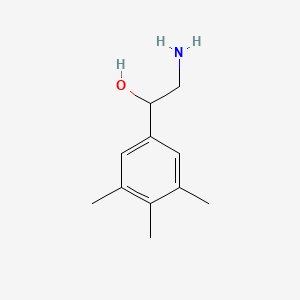
2-Amino-1-(3,4,5-trimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3,4,5-trimethylphenyl)ethanol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4,5-trimethylphenyl)ethanol typically involves the reaction of 3,4,5-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-Amino-1-(3,4,5-trimethylphenyl)ketone.
Reduction: Formation of N-methyl or N,N-dimethyl derivatives.
Substitution: Formation of halogenated derivatives such as 2-Amino-1-(3,4,5-trihalophenyl)ethanol.
科学的研究の応用
2-Amino-1-(3,4,5-trimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of 2-Amino-1-(3,4,5-trimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
2-Aminoethanol: Contains a similar amino and hydroxyl functional group but lacks the aromatic ring and methyl substitutions.
2-Amino-1-(3,4-dimethylphenyl)ethanol: Similar structure but with one less methyl group on the aromatic ring.
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol: Contains methoxy groups instead of methyl groups on the aromatic ring.
Uniqueness: 2-Amino-1-(3,4,5-trimethylphenyl)ethanol is unique due to the specific arrangement of methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and pharmacological properties compared to its analogs.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-amino-1-(3,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-10(11(13)6-12)5-8(2)9(7)3/h4-5,11,13H,6,12H2,1-3H3 |
InChIキー |
KZIXQZHGPYWCSP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


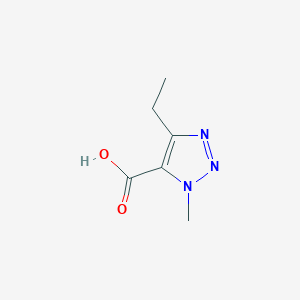
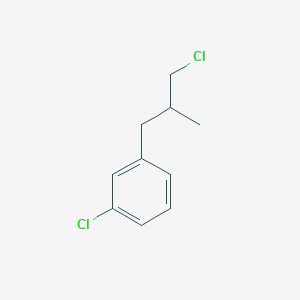

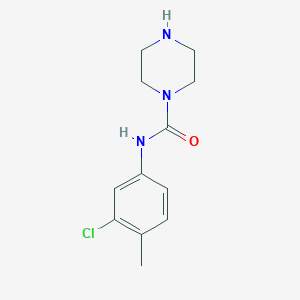
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
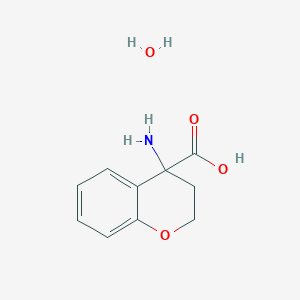
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
